molecular formula C8H4Cl2F2O3 B1449011 3,6-Dichloro-2-(difluoromethoxy)benzoic acid CAS No. 1803712-69-7

3,6-Dichloro-2-(difluoromethoxy)benzoic acid

Cat. No.: B1449011
CAS No.: 1803712-69-7
M. Wt: 257.01 g/mol
InChI Key: GSSOSJZSAYXWES-UHFFFAOYSA-N
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Description

Historical Context and Development

3,6-Dichloro-2-(difluoromethoxy)benzoic acid (CAS: 1803712-69-7) emerged as a subject of interest in the early 21st century, coinciding with advancements in halogenated aromatic compound research. Its development aligns with broader efforts to optimize fluorinated and chlorinated benzoic acids for applications in pharmaceuticals and agrochemicals. The compound’s synthesis was first reported in the context of exploring substituent effects on aromatic ring reactivity, particularly focusing on electron-withdrawing groups like difluoromethoxy (-OCF2H) and chlorine. Early methodologies relied on nucleophilic substitution reactions, but modern synthetic routes now employ catalytic fluorination and regioselective chlorination to improve yields.

Significance in Organic Chemistry

This compound exemplifies the strategic use of halogenation to modulate electronic and steric properties in aromatic systems. Key features include:

  • Electrophilic Substitution Patterns : The 3,6-dichloro configuration directs further electrophilic reactions to the para position relative to the difluoromethoxy group.
  • Steric and Electronic Effects : The difluoromethoxy group’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid moiety (pKa ≈ 2.1), facilitating salt formation and nucleophilic reactions.
Property Value/Description
Molecular Formula C₈H₄Cl₂F₂O₃
Molecular Weight 257.02 g/mol
Substituent Positions 2 (difluoromethoxy), 3,6 (chlorine)

Its versatility as a synthetic intermediate is highlighted in the preparation of esters, amides, and metal complexes, which are pivotal in drug discovery.

Classification and Nomenclature

3,6-Dichloro-2-(difluoromethoxy)benzoic acid belongs to the following categories:

  • Chemical Class : Halogenated benzoic acids (subclass: dihalogenated, fluorinated ether derivatives).
  • IUPAC Name : 3,6-Dichloro-2-(difluoromethoxy)benzoic acid.
  • Alternative Names : Dipotassium 3,6-dichlorosalicylate (salts), Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate (ester derivatives).

The numbering of substituents follows IUPAC rules, with priority given to the carboxylic acid group at position 1. The difluoromethoxy and chlorine groups occupy positions 2, 3, and 6, respectively.

Position in Halogenated Benzoic Acid Research

This compound occupies a niche in halogenated benzoic acid research due to its unique substitution pattern:

  • Comparative Reactivity : Unlike 2,4-dichloro or 3,5-dichloro isomers, its 3,6-dichloro configuration imposes distinct steric constraints, limiting para-directed reactions.
  • Environmental and Biological Relevance : Studies on structurally similar compounds, such as 3-chlorobenzoic acid, suggest potential biodegradation pathways via microbial dehalogenation. However, the difluoromethoxy group may impede enzymatic cleavage, increasing environmental persistence.
  • Applications in Drug Design : The compound’s ability to act as a bioisostere for phosphonate groups has been exploited in protease inhibitor development.
Feature 3,6-Dichloro-2-(difluoromethoxy)benzoic Acid 3-Chlorobenzoic Acid
Biodegradability Low (fluorine substitution) High
Acidity (pKa) ~2.1 ~3.8
Synthetic Utility High (diverse derivatization) Moderate

This compound’s dual functionality (carboxylic acid and halogenated ether) positions it as a critical tool in exploring structure-activity relationships in medicinal and materials chemistry.

Properties

IUPAC Name

3,6-dichloro-2-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(10)6(15-8(11)12)5(3)7(13)14/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSOSJZSAYXWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dichloro-2-(difluoromethoxy)benzoic acid (C₈H₄Cl₂F₂O₃) is a benzoic acid derivative characterized by the presence of two chlorine atoms at the 3 and 6 positions and a difluoromethoxy group at the 2 position. This unique arrangement of substituents contributes to its distinctive chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C₈H₄Cl₂F₂O₃
  • Molecular Weight : 257.02 g/mol
  • Structural Features :
    • Two chlorine atoms
    • Difluoromethoxy group

The compound's structure allows it to engage in specific interactions that can influence its biological activity, particularly in cancer research and anti-inflammatory studies.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in cancer progression and inflammatory pathways. The presence of chlorine and difluoromethoxy groups may enhance the compound's ability to interact with these targets, potentially leading to therapeutic effects.

Anticancer Activity

Preliminary studies have suggested that 3,6-Dichloro-2-(difluoromethoxy)benzoic acid may act as an inhibitor of certain cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways such as Raf-MEK-ERK and PI3K-Akt, which are critical for cell proliferation and survival.

  • Case Study : In vitro tests demonstrated that derivatives of this compound showed significant antiproliferative effects on various cancer cell lines, including melanoma and colon cancer cells. For example, compounds structurally related to 3,6-Dichloro-2-(difluoromethoxy)benzoic acid exhibited IC50 values in the low micromolar range against these cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various assays measuring cytokine production and immune cell activation. The difluoromethoxy group may play a role in modulating inflammatory responses by influencing the activity of phosphodiesterase (PDE) enzymes.

  • Research Findings : Studies have shown that similar benzoic acid derivatives can inhibit PDE4, leading to reduced levels of pro-inflammatory cytokines in vitro. This suggests that 3,6-Dichloro-2-(difluoromethoxy)benzoic acid could possess similar anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3,6-Dichloro-2-(difluoromethoxy)benzoic acid, a comparison with structurally related compounds is useful. Below is a table summarizing their features and biological activities:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
3,5-Dichloro-2-(difluoromethoxy)benzoic acidC₈H₄Cl₂F₂O₃Chlorine at different positionsModerate anticancer activity
2,5-Dichloro-3-(difluoromethoxy)benzoic acidC₈H₄Cl₂F₂O₃Different substitution patternLow anti-inflammatory activity
2,4-Dichloro-5-(difluoromethoxy)benzoic acidC₈H₄Cl₂F₂O₃Varying position of substituentsNotable cytotoxic effects

The specific arrangement of substituents in 3,6-Dichloro-2-(difluoromethoxy)benzoic acid may enhance its reactivity and selectivity towards biological targets compared to these similar compounds.

Scientific Research Applications

Pharmaceutical Applications

3,6-Dichloro-2-(difluoromethoxy)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, including:

  • Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : The compound may inhibit enzymes such as phospholipases and cyclooxygenases, which are involved in inflammatory processes. This inhibition could lead to reduced synthesis of inflammatory mediators.

Agricultural Applications

The compound is also being investigated for its role in agriculture, particularly as a herbicide or a safener for existing herbicides. The following applications are notable:

  • Herbicidal Activity : 3,6-Dichloro-2-(difluoromethoxy)benzoic acid can be used to enhance the efficacy of herbicides while minimizing crop injury. Its unique structure allows it to act as a safener that reduces phytotoxicity in crops such as corn and soybeans when used in combination with other herbicides .
  • Development of Agrochemicals : As an intermediate in the production of agrochemicals, this compound can contribute to the development of more effective and safer agricultural products.

Organic Synthesis Applications

In organic chemistry, 3,6-Dichloro-2-(difluoromethoxy)benzoic acid is utilized as a reagent for synthesizing more complex organic molecules. Its unique chemical properties facilitate:

  • Synthesis of Complex Molecules : The compound can be employed in various synthetic routes to create complex structures with specific functionalities. This makes it valuable for researchers aiming to develop new materials or pharmaceuticals.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of 3,6-Dichloro-2-(difluoromethoxy)benzoic acid:

  • Pharmacological Studies : Research has shown that the compound interacts with specific molecular targets in biological systems, leading to various biological effects that warrant further investigation for therapeutic applications.
  • Toxicological Assessments : Evaluations of the compound's safety profile are ongoing, particularly regarding its use in agricultural applications where exposure levels need careful management to prevent adverse effects on crops and non-target organisms .

Comparison with Similar Compounds

Dicamba (3,6-Dichloro-2-methoxybenzoic Acid)

Structural Differences : Dicamba substitutes the difluoromethoxy group with a methoxy group at the 2-position.
Key Properties :

  • Acidity : The difluoromethoxy group in 3,6-dichloro-2-(difluoromethoxy)benzoic acid is more electron-withdrawing than methoxy, likely lowering the pKa of the carboxylic acid group (e.g., dicamba’s pKa is ~1.9) .
  • Applications : Dicamba is a widely used herbicide, and its sodium salt (CAS 1982-69-0) is commercially formulated for agricultural use .
  • Synthesis : Dicamba is synthesized via formylation and oxidation of 2,5-dichloroanisole, avoiding high-pressure carboxylation .

Table 1. Comparison of Key Features

Compound Substituents (Positions) Molecular Formula Key Applications Notable Properties
3,6-Dichloro-2-(difluoromethoxy)benzoic acid Cl (3,6); OCF₂H (2) C₈H₅Cl₂F₂O₃ Under investigation Higher lipophilicity vs. dicamba
Dicamba Cl (3,6); OCH₃ (2) C₈H₆Cl₂O₃ Herbicide pKa ~1.9; sodium salt formulation
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid Cl (3,5); F (4); OH (2) C₇H₃Cl₂FO₃ Research chemical Hydrogen bonding via -OH group
Roflumilast Related Compound D OCH₂C₃H₅ (3); OCF₂H (4) C₁₂H₁₂F₂O₄ Pharmaceutical intermediate Cyclopropylmethoxy enhances metabolic stability

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS 189283-53-2)

Structural Differences : Features hydroxyl (-OH), fluorine (4-position), and chlorine (3,5) substituents.
Key Properties :

  • Acidity : The hydroxyl group at position 2 increases acidity compared to alkoxy-substituted analogs.

2-(Difluoromethoxy)benzoic Acid (CAS 23082-50-0)

Structural Differences : Lacks chlorine substituents but retains the difluoromethoxy group.
Key Properties :

  • Synthetic Utility : Serves as an intermediate for azo dyes and pharmaceutical agents .

Roflumilast Related Compound D (3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid)

Structural Differences : Difluoromethoxy at position 4 and cyclopropylmethoxy at position 3.
Key Properties :

  • Pharmaceutical Relevance : The cyclopropylmethoxy group enhances metabolic stability, a feature leveraged in drug design .

Preparation Methods

Preparation Method 1: Diazotization-Hydroxylation-Methylation-Hydrolysis Route

This method is detailed in patent WO2017191554A1 and involves the following sequential steps:

Step Reaction Description Conditions Outcome / Notes
1 Diazotization of 2,5-dichloroaniline with nitrosylsulfuric acid Temperature: -15°C to 50°C; fluid medium Formation of 2,5-dichlorophenyldiazonium salt
2 Hydroxylation of diazonium salt with sulfuric acid Temperature: 150°C to 170°C; sulfuric acid concentration 60-75% w/w Yields 2,5-dichlorophenol
3 Alkylation with dimethyl sulfate Temperature: 60°C to 160°C Formation of methyl 3,6-dichloro-2-methoxybenzoate (ester intermediate)
4 Hydrolysis of ester to acid Temperature: 50°C to 130°C Produces 3,6-dichloro-2-methoxybenzoic acid with 98-99.5% purity

This route achieves high purity and yields (~97 mole % for the ester intermediate). The process also includes recovery and recycling of sulfuric acid, enhancing sustainability. The methylation step introduces the methoxy group at the 2-position, which can be adapted to introduce difluoromethoxy substituents by modifying the alkylating agent accordingly.

Preparation Method 2: Dichloromethyl Ether Reaction with 2,5-Dichlorobenzaldehyde Followed by Oxidation

Described in CN103819327A, this method synthesizes 3,6-dichloro-2-methoxybenzoic acid (closely related to the difluoromethoxy analogue) via:

Step Reaction Description Conditions Outcome / Notes
1 Reaction of 2,5-dichlorobenzaldehyde with dichloromethyl ether in presence of TiCl4 catalyst Temperature: 0-10°C; solvent: ethylene dichloride, toluene, or xylene; stirring 3-6 hours Yields 2-methoxy-3,6-dichlorobenzaldehyde (oil phase) with 92-96% yield
2 Oxidation of methoxybenzaldehyde with oxidants such as sodium hypobromite, sodium hypochlorite, or hydrogen peroxide Temperature: 15-50°C; stirring 3-8 hours; pH adjusted with dilute sulfuric acid Produces 3,6-dichloro-2-methoxybenzoic acid with yields 92-98%

The oxidation step converts the aldehyde to the corresponding carboxylic acid. The use of various oxidants allows flexibility depending on desired reaction conditions and scale.

Comparative Summary of Preparation Methods

Aspect Diazotization-Hydroxylation-Methylation-Hydrolysis Dichloromethyl Ether Reaction and Oxidation
Starting Material 2,5-dichloroaniline 2,5-dichlorobenzaldehyde
Key Intermediate 2,5-dichlorophenyldiazonium salt → 2,5-dichlorophenol → methyl ester 2-methoxy-3,6-dichlorobenzaldehyde
Functional Group Introduction Methylation with dimethyl sulfate Reaction with dichloromethyl ether
Oxidation Step Hydrolysis of ester Oxidation of aldehyde
Typical Yields Ester: ~97 mole %; Acid purity 98-99.5% Acid yield 92-98%
Reaction Conditions Acidic, high temperature for hydroxylation Mild temperature, various solvents
Scalability Suitable for industrial scale with acid recovery Flexible oxidant choice

Data Table: Typical Reaction Parameters and Yields

Step Reagents / Conditions Temperature (°C) Time (h) Yield (%) Notes
Diazotization 2,5-dichloroaniline + nitrosylsulfuric acid -15 to 50 1-2 N/A Formation of diazonium salt
Hydroxylation Diazonium salt + 60-75% H2SO4 150 to 170 1-3 High Produces 2,5-dichlorophenol
Methylation 2,5-dichlorophenol + dimethyl sulfate 60 to 160 2-4 ~97 Forms methyl ester
Hydrolysis Ester + aqueous base/acid 50 to 130 2-6 98-99.5 Produces acid
Etherification 2,5-dichlorobenzaldehyde + dichloromethyl ether + TiCl4 0 to 10 3-6 92-96 Forms methoxybenzaldehyde
Oxidation Methoxybenzaldehyde + NaClO/NaBrO/H2O2 15 to 50 3-8 92-98 Produces acid

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Phase-transfer catalysts improve reaction efficiency.
  • Purification : Column chromatography or recrystallization to remove byproducts (e.g., unreacted intermediates).
  • Yield Enhancement : Stepwise temperature control during halogenation (0–25°C) minimizes side reactions.

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield RangePurity (HPLC)
CondensationNaOH, BTMA, dioxane/water60–75%>90%
OxidationNaClO₂, sulfamic acid, acetic acid80–90%>95%
HalogenationCl₂ gas, FeCl₃ catalyst50–65%85–90%

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substitution patterns (e.g., chlorine at positions 3 and 6, difluoromethoxy at position 2).
    • ¹⁹F NMR : Confirms difluoromethoxy group presence (δ −50 to −60 ppm) .
  • IR Spectroscopy :
    • Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak (e.g., [M-H]⁻ at m/z 269.0 for C₈H₄Cl₂F₂O₃).

Q. Key Considerations :

  • Compare spectral data with analogs (e.g., 4-(difluoromethoxy)benzoic acid ).
  • Use deuterated solvents (e.g., DMSO-d₆) to avoid peak overlap.

Advanced: How can computational chemistry predict reactivity and stability under varying pH?

Q. Methodological Answer :

  • pKa Prediction :
    • Density Functional Theory (DFT) calculations estimate acid dissociation constants. Difluoromethoxy and chloro groups lower pKa (~1.5–2.0) compared to unsubstituted benzoic acid (pKa ~4.2) due to electron-withdrawing effects .
  • Hydrolysis Stability :
    • Molecular dynamics simulations assess difluoromethoxy group stability. Fluorine’s electronegativity reduces nucleophilic attack risk .

Q. Table 2: Computed Properties (DFT)

PropertyValue
pKa (predicted)1.8
LogP (lipophilicity)2.3
HOMO-LUMO Gap5.2 eV

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Q. Methodological Answer :

  • Multi-Technique Validation :
    • Combine X-ray crystallography with NMR to resolve ambiguous NOE correlations.
  • Isotopic Labeling :
    • Use ¹³C-labeled intermediates to track substituent positions .
  • Case Study : Discrepancies in ¹H NMR signals for diastereomers were resolved via 2D-COSY and HSQC .

Basic: Key considerations for stability studies under different storage conditions?

Q. Methodological Answer :

  • Parameters :
    • Temperature (4°C vs. 25°C), humidity (40–75% RH), and light exposure.
  • Analytical Methods :
    • HPLC to monitor degradation products (e.g., hydrolysis to 3,6-dichlorosalicylic acid) .
  • Recommendations :
    • Store in amber vials under nitrogen at −20°C for long-term stability .

Advanced: How do substituents influence bioactivity and metabolic stability?

Q. Methodological Answer :

  • Bioactivity :
    • Difluoromethoxy enhances metabolic stability by resisting cytochrome P450 oxidation compared to methoxy .
    • Chlorine substituents increase herbicidal activity by improving target-site binding (e.g., auxin receptors) .
  • Metabolic Studies :
    • Radiolabeled analogs (¹⁴C) track degradation pathways in vitro .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-Dichloro-2-(difluoromethoxy)benzoic acid
Reactant of Route 2
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3,6-Dichloro-2-(difluoromethoxy)benzoic acid

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